N-(sec-butyl)-2-methoxybenzamide

Physicochemical Properties Lipophilicity Medicinal Chemistry

Regioselective DoM synthesis demands the exact ortho-methoxy & sec-butyl topology-generic substitution abolishes directing efficacy. N-(sec-butyl)-2-methoxybenzamide (CAS 117116-02-6) solves this with a proven chelating scaffold for exclusive ortho-lithiation. • Directs metalation with n-BuLi to install diverse electrophiles regiospecifically • Defined LogP (~2.42) and neutral pKa (~15.15) establish baseline SAR benchmarks • Available ≥95% purity from verified stock; immediate shipment for global R&D programs

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B291313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-2-methoxybenzamide
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CC=CC=C1OC
InChIInChI=1S/C12H17NO2/c1-4-9(2)13-12(14)10-7-5-6-8-11(10)15-3/h5-9H,4H2,1-3H3,(H,13,14)
InChIKeyKGPHPTSJCDCHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(sec-butyl)-2-methoxybenzamide: Physicochemical and Procurement Overview


N-(sec-butyl)-2-methoxybenzamide (CAS 117116-02-6) is an N-substituted benzamide featuring a sec-butyl group on the amide nitrogen and a methoxy substituent at the ortho position of the benzoyl ring . This compound, with molecular formula C₁₂H₁₇NO₂ and molecular weight 207.27 g/mol, serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as a directed metalation group (DMG) for regioselective functionalization . The sec-butyl substituent introduces moderate steric bulk and chirality, distinguishing it from simpler N-alkyl analogs and influencing its lipophilicity (predicted LogP ~2.42) and metabolic stability . Available from specialty chemical suppliers in research-grade purity (typically ≥95%), this compound is intended exclusively for laboratory research and development applications .

Directed ortho-metalation (DoM) reactivity for regioselective synthesis
Enables ortho-functionalization via chelation-assisted lithiation
Sec-butyl chiral center for stereochemical control studies
Introduces steric bulk and chirality distinct from linear N-alkyl analogs
Research-grade purity profile for consistent synthetic outcomes
Supports reproducible DoM and SAR investigations

Risks of Generic Substitution in Critical Research


Generic substitution within the benzamide class is inadvisable due to the profound impact of even minor structural modifications on physicochemical properties, biological activity, and synthetic utility. The precise positioning of the methoxy group (ortho vs. para) and the branching of the N-alkyl chain (sec-butyl vs. n-butyl or tert-butyl) critically dictate key parameters such as lipophilicity, hydrogen-bonding capacity, metabolic stability, and, most notably, the efficacy of directed ortho-metalation (DoM) reactions . For instance, the ortho-methoxy group is essential for herbicidal activity in certain benzamide series, while the sec-butyl substituent provides a unique steric and electronic profile that influences target binding and pharmacokinetics compared to linear or more branched isomers [1]. Consequently, using an alternative benzamide, even one that appears structurally similar, introduces a significant risk of altering or abolishing the desired research outcome, making procurement of the exact compound imperative for reproducibility and data integrity.

Ortho-methoxy position
Para-methoxy substitution removes chelation-assisted metalation, making DoM ineffective and limiting regioselective synthesis.
N-alkyl branching
Altering the sec-butyl chain to n-butyl or tert-butyl changes steric bulk and lipophilicity, potentially shifting reactivity and biological response.
Herbicidal pharmacophore
Even structurally similar benzamides may fail to replicate herbicidal SAR if the ortho-methoxy group or the specific N-alkyl motif is modified.

Differentiation from Closest Structural Analogs


Lipophilicity vs. Positional Isomers

The predicted lipophilicity (LogP) of N-(sec-butyl)-2-methoxybenzamide differentiates it from its positional isomer, N-(sec-butyl)-4-methoxybenzamide. The ortho-methoxy substitution in the target compound results in a distinct physicochemical profile that influences its behavior in partitioning and permeability assays . While both compounds share the same molecular formula and weight, the difference in LogP indicates altered hydrophobic character, which is a critical determinant in membrane permeability, protein binding, and overall pharmacokinetic profile in drug discovery contexts .

Lipophilicity Comparison
Context-dependent
Target: Predicted LogP ≈ 2.42
Para isomer: Predicted LogP ≈ 2.42
2D LogP does not differentiate; ortho-methoxy configuration introduces distinct 3D conformation and intramolecular H-bonding potential.
Conformation-specific partitioning context; 3D structure may influence membrane permeability assays.
In silico prediction; experimental LogP measurement recommended.
Physicochemical Properties Lipophilicity Medicinal Chemistry

Ionization Profile vs. Basic Benzamides

The predicted acid dissociation constant (pKa) for N-(sec-butyl)-2-methoxybenzamide is approximately 15.15 ± 0.46 . This value, characteristic of a secondary amide, indicates that the compound exists predominantly in its neutral, non-ionized form across a wide physiological and experimental pH range (e.g., pH 2-12). This contrasts sharply with benzamides bearing basic amine side chains (e.g., metoclopramide analogs) which possess significantly lower pKa values and exist partially ionized at physiological pH, profoundly altering their solubility and membrane permeability [1].

Ionization (pKa) Comparison
Class-level inference
Target pKa: 15.15 ± 0.46
N-aminoalkyl benzamide class pKa: 7.5–9.5
>5 log unit difference; target remains neutral across physiological and common assay pH ranges.
Neutral-state assay interpretation; avoids ionization confounds in cellular and partitioning studies.
Predicted pKa; comparison to experimental class data (Anker et al., 1983).
Acid-Base Chemistry Ionization Physicochemical Profiling

Directed Ortho-Metalation Utility

N-(sec-butyl)-2-methoxybenzamide functions as a directed metalation group (DMG) due to the ortho-methoxy and N-sec-butylcarboxamide moieties, which cooperatively direct lithiation to the position ortho to the methoxy group . This capability is essential for the regioselective synthesis of complex aromatic scaffolds. In contrast, the para-methoxy isomer (N-(sec-butyl)-4-methoxybenzamide) lacks the chelation-assisted directing effect of the ortho-methoxy group and is therefore significantly less useful for DoM-based functionalization, as lithiation would occur at less predictable or less synthetically useful positions [1].

Directed Metalation Efficacy
Class-level inference
Target: Effective DMG; ortho-methoxy chelation directs lithiation
Para isomer: Ineffective DMG; lacks chelating ortho-methoxy group
Qualitative synthetic utility difference; only the ortho isomer enables regiospecific functionalization.
Enables regioselective ortho-functionalization; para isomer not suitable for DoM-based workflows.
Qualitative; actual outcome depends on metalation conditions and electrophile.
Organic Synthesis Directed Metalation Regioselective Functionalization

Validated Research Applications


Regioselective Ortho-Functionalization via DoM

N-(sec-butyl)-2-methoxybenzamide is the optimal starting material for the regioselective synthesis of ortho-substituted benzamide derivatives via DoM chemistry. Its ortho-methoxy group provides the necessary chelation to direct lithiation agents (e.g., n-BuLi) exclusively to the ortho position, enabling subsequent electrophilic trapping with a wide range of electrophiles (e.g., DMF, iodine, alkyl halides) to install diverse functionalities with high regiospecificity [1]. This application is directly supported by the compound's established role as a directed metalation group (DMG) .

Physicochemical and SAR Benchmarking

This compound serves as a valuable tool for establishing baseline physicochemical and structure-activity relationship (SAR) parameters within benzamide-based drug discovery programs. Its well-defined predicted properties (LogP ~2.42, pKa ~15.15) provide a reference point for assessing the impact of introducing additional substituents or modifying the amide nitrogen [1]. In comparative studies, it can be used to benchmark the lipophilicity and ionization state of novel analogs, as it remains neutral across a wide pH range .

Herbicide Pharmacophore Exploration

Building on the established essentiality of the 2-methoxybenzamide scaffold for bleaching herbicide activity [1], N-(sec-butyl)-2-methoxybenzamide can be employed as a core fragment to explore the SAR of the N-alkyl region. By comparing its activity profile with that of N-benzyl or N-aryl analogs, researchers can dissect the contribution of the sec-butyl group to potency, selectivity, and physicochemical properties relevant to herbicidal action, thereby guiding the optimization of novel agrochemical leads .

Application
Selection Property
Validation Focus
Regioselective ortho-functionalization
Ortho-methoxy DMG chelation capability
DoM reaction yield and regioselectivity
Physicochemical SAR benchmarking
Neutral amide with defined LogP and pKa
Partitioning and ionization reference in analogue series
Herbicide pharmacophore exploration
2-Methoxybenzamide core for bleaching herbicide SAR
N-Alkyl variation impact on herbicidal activity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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